molecular formula C7H5Cl2FO2S B3041355 2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride CAS No. 284664-77-3

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride

Cat. No.: B3041355
CAS No.: 284664-77-3
M. Wt: 243.08 g/mol
InChI Key: PJNZSIMMTJEUSB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride is an organic compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.08 g/mol . It is a sulfonyl fluoride derivative, which is often used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride typically involves the sulfonylation of 2,4-dichloro-5-methylbenzene with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a covalent bond between the sulfonyl group and the nucleophile, leading to the modification of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-methylbenzene-1-sulphonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonamide and sulfonic acid counterparts. This makes it particularly useful in applications requiring selective modification of nucleophilic sites in molecules .

Properties

IUPAC Name

2,4-dichloro-5-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNZSIMMTJEUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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